methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of an aromatic aldehyde with o-phenylenediamine. Under specific conditions (such as the presence of N,N-dimethylformamide/sulfur), it yields (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. In the absence of sulfur, quinoxaline is formed in 1,4-dioxane .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a benzimidazole moiety attached. The presence of the thioether group and the methoxyethyl substituent adds complexity to its structure. The arrangement of atoms and functional groups determines its properties and reactivity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. For example, it may undergo nucleophilic substitutions, oxidation, or reduction reactions. Investigating its reactivity with different reagents and conditions would provide further insights .
Physical And Chemical Properties Analysis
- Spectroscopic Properties : Analyze its UV-visible, IR, and NMR spectra to identify functional groups and confirm its structure .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-28-10-9-25-19(26)14-8-7-13(20(27)29-2)11-17(14)24-21(25)30-12-18-22-15-5-3-4-6-16(15)23-18/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGMIKKGLFTJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate |
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